molecular formula C9H17GeNO2S3 B14343826 3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid CAS No. 106031-00-9

3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid

Katalognummer: B14343826
CAS-Nummer: 106031-00-9
Molekulargewicht: 340.1 g/mol
InChI-Schlüssel: BGBVSYSKNWZLHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,8,9-Trithia-5-aza-1-germabicyclo[333]undecan-1-yl)propanoic acid is a unique organogermanium compound

Vorbereitungsmethoden

The synthesis of 3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid typically involves the reaction of germanium tetrachloride with a suitable trithia-aza precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified using standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of advanced materials and as a component in specialized coatings and adhesives.

Wirkmechanismus

The mechanism of action of 3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid involves its interaction with specific molecular targets. The germanium atom can form stable complexes with various biomolecules, influencing their function and activity. The sulfur and nitrogen atoms in the bicyclic structure also play a role in modulating the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid can be compared with other similar compounds, such as:

    2,8,9-Trioxa-5-aza-1-germabicyclo[3.3.3]undecane: This compound features oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.

    2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: The silicon atom in this compound replaces the germanium atom, resulting in variations in stability and reactivity.

    1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane:

Eigenschaften

CAS-Nummer

106031-00-9

Molekularformel

C9H17GeNO2S3

Molekulargewicht

340.1 g/mol

IUPAC-Name

3-(2,8,9-trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid

InChI

InChI=1S/C9H17GeNO2S3/c12-9(13)1-2-10-14-6-3-11(4-7-15-10)5-8-16-10/h1-8H2,(H,12,13)

InChI-Schlüssel

BGBVSYSKNWZLHA-UHFFFAOYSA-N

Kanonische SMILES

C1CS[Ge]2(SCCN1CCS2)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.